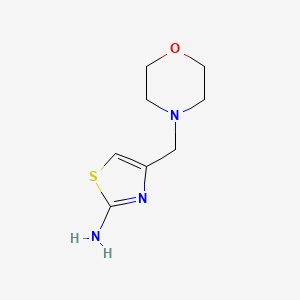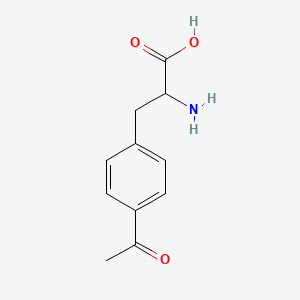
3-(4-Acetylphenyl)-2-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)-2-aminopropanoic acid is an organic compound that features a phenyl ring substituted with an acetyl group and an amino acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to targetBeta-lactamase in Escherichia coli (strain K12) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involvingelectrophilic substitution . This process typically involves the donation of electrons to form new bonds .
Biochemical Pathways
Compounds with similar structures have been implicated in theSuzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by factors such as its solubility in polar organic solvents .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of 3-(4-Acetylphenyl)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability to air and moisture, as well as its solubility in polar organic solvents and water, could affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid can be achieved through several routes. One common method involves the reaction of 4-acetylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 4-acetylbenzaldehyde reacting with the amino group of glycine to form an imine intermediate. This intermediate is then reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction are selected to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-2-aminopropanoic acid.
Reduction: 3-(4-Hydroxyphenyl)-2-aminopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetylphenyl)-2-aminopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-aminopropanoic acid
- 3-(4-Hydroxyphenyl)-2-aminopropanoic acid
- 3-(4-Carboxyphenyl)-2-aminopropanoic acid
Uniqueness
3-(4-Acetylphenyl)-2-aminopropanoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSBHXZKWRIEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
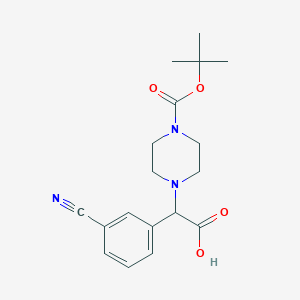
acetic acid](/img/structure/B1332885.png)
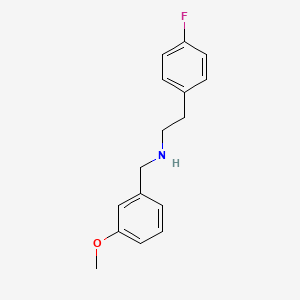

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)
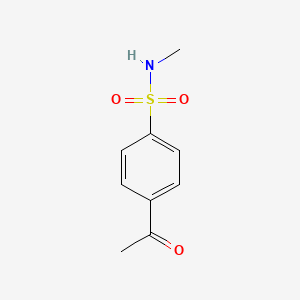
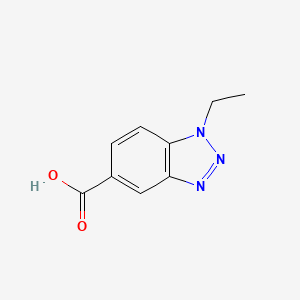
![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)
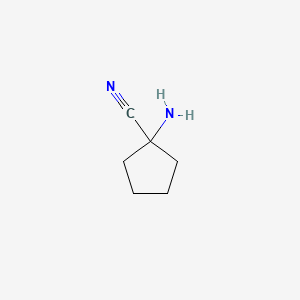
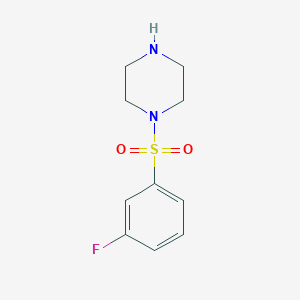
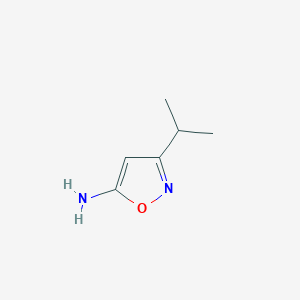
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)
